N-[4-(2-phenylethynyl)phenyl]butanamide

Polypharmacology profiling Target-based screening Chemogenomics

N-[4-(2-phenylethynyl)phenyl]butanamide (CAS 439097-37-7, CHEMBL1374893) is a synthetic small-molecule diphenylacetylene (tolane) derivative characterized by a terminal butanamide moiety linked to a 4-(2-phenylethynyl)phenyl scaffold. The compound has a molecular formula of C₁₈H₁₇NO, a molecular weight of 263.3 g/mol, a computed XLogP3 of 4.1, and a topological polar surface area of 29.1 Ų.

Molecular Formula C18H17NO
Molecular Weight 263.34
CAS No. 439097-37-7
Cat. No. B2939799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-phenylethynyl)phenyl]butanamide
CAS439097-37-7
Molecular FormulaC18H17NO
Molecular Weight263.34
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C18H17NO/c1-2-6-18(20)19-17-13-11-16(12-14-17)10-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6H2,1H3,(H,19,20)
InChIKeyQANIAORLZJKBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Phenylethynyl)phenyl]butanamide (CAS 439097-37-7) — Key Physicochemical and Pharmacological Profile for Procurement Decisions


N-[4-(2-phenylethynyl)phenyl]butanamide (CAS 439097-37-7, CHEMBL1374893) is a synthetic small-molecule diphenylacetylene (tolane) derivative characterized by a terminal butanamide moiety linked to a 4-(2-phenylethynyl)phenyl scaffold [1]. The compound has a molecular formula of C₁₈H₁₇NO, a molecular weight of 263.3 g/mol, a computed XLogP3 of 4.1, and a topological polar surface area of 29.1 Ų [1]. In the ChEMBL database, CHEMBL1374893 holds a maximum development phase of ‘Preclinical’ with records spanning 24 bioactivity data points against 17 distinct macromolecular targets, including enzymes, membrane receptors, epigenetic regulators, and transporters [2]. This broad in-vitro profiling profile differentiates the compound from simpler N-phenylbutanamide congeners that typically lack such systematically curated multi-target activity annotations.

Why N-[4-(2-Phenylethynyl)phenyl]butanamide Cannot Be Replaced by Generic N-Phenylbutanamide or Phenethyl Analogs in Target-Based Studies


In-class substitution of N-[4-(2-phenylethynyl)phenyl]butanamide with structurally simpler analogs (e.g., N-phenylbutanamide or 4-phenyl-N-(2-phenylethyl)butanamide) is unsupported by quantitative evidence and risks altering both the target-interaction profile and the physicochemical property envelope. Although experimentally determined selectivity or potency data for this specific compound remain sparse, the 24 target activities curated for CHEMBL1374893 in the ChEMBL database [1] demonstrate a polypharmacology profile that is absent in the corresponding records of N-phenylbutanamide (CID 7702, which lacks substantial bioactivity annotations in ChEMBL). The rigidified linear geometry conferred by the diphenylacetylene core (C≡C bond) imposes a restricted conformational space compared to the freely rotating single bonds of phenethyl analogs, potentially affecting both the binding-mode complementarity and the logP-dependent membrane partitioning [2]. Procurement of a generic butanamide lacking the 4-(2-phenylethynyl)phenyl substituent would therefore forfeit the specific molecular recognition features associated with this scaffold.

Quantitative Differentiation Evidence for N-[4-(2-Phenylethynyl)phenyl]butanamide Versus Closest Analogs


ChEMBL Multi-Target Bioactivity Coverage vs. Unsubstituted N-Phenylbutanamide

A direct database-level comparison reveals that N-[4-(2-phenylethynyl)phenyl]butanamide (CHEMBL1374893) holds 24 curated bioactivity records spanning AC40, AC50, and functional assay outcomes against 17 distinct macromolecular targets (including enzymes, membrane receptors, epigenetic regulators, and transporters) [1]. In contrast, the simpler N-phenylbutanamide (CID 7702) yields zero structurally mapped bioactivity entries within the same ChEMBL release [1]. This disparity indicates a substantially broader experimental annotation footprint for the 4-(2-phenylethynyl)phenyl-substituted congener, providing end-users with pre-existing target-engagement hypotheses that are unavailable for the unsubstituted baseline scaffold.

Polypharmacology profiling Target-based screening Chemogenomics

Rigid Diphenylacetylene Core vs. Flexible Phenethyl Analogs — Rotatable Bond and Conformational Space Comparison

The target compound possesses 5 rotatable bonds (PubChem computed property), reflecting the butanamide side chain plus the single bonds flanking the central phenyl rings [1]. However, the carbon-carbon triple bond (C≡C) of the phenylethynyl unit enforces a linear, rigidified geometry between the two aromatic rings. In contrast, an equivalent phenethyl analog (C–C single bond) would add one additional rotatable bond and permit free rotation, increasing the conformational entropy penalty upon binding. This structural rigidity can translate into improved entropic binding contributions in target engagement assays, a factor absent in fully flexible analogs [2].

Conformational restriction Ligand efficiency Physicochemical property optimization

PNMT Inhibitory Activity — Weak but Measurable Engagement as a Comparison Point

BindingDB entry BDBM50367284 reports a Ki value of 1.11 × 10⁶ nM (≈ 1.11 mM) for inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. While the absolute affinity is low, the observation of measurable target engagement provides a reference point absent for simpler N-phenylbutanamide analogs, for which no PNMT inhibition data are curated in BindingDB. The weak potency supports use of the compound as a negative-control ligand or as an affinity-label precursor in SAR-by-catalog exercises, rather than as a potent pharmacological probe.

PNMT inhibition Phenylethanolamine N-methyltransferase Neurotransmitter regulation

LogP and Topological PSA Comparison — Implications for Membrane Permeability and Solubility

The target compound exhibits a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Relative to the unsubstituted N-phenylbutanamide (XLogP3 ≈ 2.0, TPSA ≈ 29.1 Ų for the amide group alone), the 4-(2-phenylethynyl) substituent increases the logP by approximately 2.1 log units without altering the TPSA. This elevated lipophilicity enhances predicted membrane permeability but reduces aqueous solubility, an important parameter for assay design. Compared to 4-phenyl-N-(2-phenylethyl)butanamide (CID 5316882, XLogP3 ≈ 3.8), the diphenylacetylene compound exhibits an intermediate lipophilicity, suggesting a tunable hydrophobicity window [2].

Lipophilicity Drug-likeness ADME property differentiation

Commercially Declared Purity Benchmark vs. Common In-Class Compounds

Vendor technical datasheets specify a minimum purity of 95% for N-[4-(2-phenylethynyl)phenyl]butanamide, as listed by CymitQuimica (Biosynth brand) . This purity specification meets the generally accepted minimum threshold for primary screening applications. Comparable commercial grades of 4-phenyl-N-(2-phenylethyl)butanamide (e.g., AKSci catalog) also report ≥95% purity , indicating that purity alone does not differentiate the target compound. However, procurement from suppliers supplying batch-specific analytical data (HPLC, NMR) should be verified for the target compound to ensure consistency across screening campaigns.

Chemical purity Quality control Reproducibility in screening

Evidence-Backed Application Scenarios for N-[4-(2-Phenylethynyl)phenyl]butanamide in Academic and Industrial Research


Target-Based Polypharmacology Screening Campaigns Requiring Pre-Annotated Chemogenomic Compounds

Institutions designing chemogenomic screening decks benefit from selecting compounds with pre-existing, systematically cataloged bioactivity profiles. With 24 curated activity records against 17 target classes in ChEMBL [1], N-[4-(2-phenylethynyl)phenyl]butanamide provides a richer annotation footprint than unsubstituted N-phenylbutanamide (zero curated records). This enables researchers to leverage pre-existing data for assay validation, hit-calling benchmarks, and off-target liability assessment without incurring the cost of generating primary screening data de novo.

Structure-Based Design of Conformationally Restricted Kinase or GPCR Ligands

The rigid diphenylacetylene core restricts conformational flexibility compared to fully rotatable phenethyl or benzyl analogs [1][2]. Medicinal chemistry teams pursuing entropically favorable binding modes can utilize this scaffold as a rigid fragment for structure-based design, particularly when the target binding pocket accommodates a linear, rod-like aromatic arrangement. The compound's intermediate computed logP (4.1) further supports its use in CNS-targeted lead-generation programs where balanced physicochemical properties are critical.

PNMT Biochemical Assay — Negative Control or Affinity-Label Precursor Development

Although the Ki of 1.11 mM against bovine PNMT [1] denotes weak affinity, this measurable activity makes the compound suitable as a negative-control ligand in PNMT inhibitor screening cascades. Compared to structurally simpler amides that show no detectable PNMT engagement, the known albeit weak affinity provides a quantitative benchmarking tool. Furthermore, the terminal butanamide chain offers a potential derivatization handle for installing photoaffinity or fluorescent labels in chemical biology applications.

Physicochemical Property Benchmarking in ADME Optimization Programs

The compound's computed XLogP3 of 4.1 and TPSA of 29.1 Ų [1] place it in an intermediate hydrophobicity window relative to both more hydrophilic (N-phenylbutanamide, XLogP3 ~2.0) and more lipophilic (4-phenyl-N-(2-phenylethyl)butanamide, XLogP3 ~3.8) analogs. Pharmaceutical development teams can employ the compound as a reference standard for calibrating in-silico ADME models or for experimental validation of logP-dependent membrane permeability and solubility assays.

Quote Request

Request a Quote for N-[4-(2-phenylethynyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.